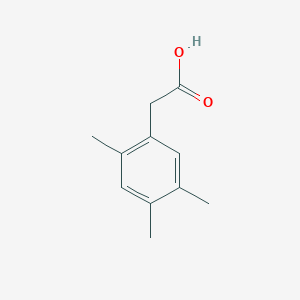

2-(2,4,5-trimethylphenyl)acetic acid

Descripción general

Descripción

2-(2,4,5-trimethylphenyl)acetic acid is an organic compound characterized by the presence of a phenyl ring substituted with three methyl groups at the 2, 4, and 5 positions, and an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-trimethylphenyl)acetic acid typically involves the alkylation of a suitable precursor, such as (2,4,5-Trimethylphenyl)methanol, followed by oxidation to introduce the acetic acid functionality. Common reagents used in these reactions include alkyl halides and strong bases for the alkylation step, and oxidizing agents like potassium permanganate or chromium trioxide for the oxidation step.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions: 2-(2,4,5-trimethylphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated

Actividad Biológica

2-(2,4,5-trimethylphenyl)acetic acid, also known as a derivative of phenylacetic acid, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique chemical structure, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a trimethyl-substituted phenyl group attached to an acetic acid moiety. The presence of multiple methyl groups can enhance lipophilicity, potentially affecting its absorption and distribution in biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antibacterial activity. It has been shown to inhibit the growth of various bacterial strains by disrupting bacterial cell wall synthesis. This mechanism is similar to that of established antibiotics, making it a candidate for further exploration in antimicrobial drug development.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various in vitro studies. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases.

Case Study:

A study conducted on animal models of arthritis showed that administration of this compound significantly reduced joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Its antibacterial action is primarily through the inhibition of enzymes involved in peptidoglycan synthesis, which is essential for bacterial cell wall integrity. The anti-inflammatory effects likely arise from the modulation of signaling pathways associated with the immune response.

Toxicological Profile

While the compound shows promising biological activities, it is essential to evaluate its safety profile. Preliminary toxicological assessments indicate that this compound has a low toxicity profile at therapeutic doses. Further studies are needed to fully understand its long-term effects and potential side effects.

Table 2: Toxicological Data Summary

| Endpoint | Result | Reference |

|---|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg | |

| Skin Irritation | Non-irritating | |

| Mutagenicity | Negative |

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 2-(2,4,5-trimethylphenyl)acetic acid serves as a building block for organic synthesis. It is utilized in various chemical reactions including:

- Oxidation : Can be oxidized to form oxides.

- Reduction : May be reduced to produce amines or other derivatives.

- Substitution Reactions : The amino group can participate in substitution reactions with various nucleophiles.

Biology

The compound has been studied for its role in metabolic pathways and its potential as a biomarker . Its interactions with specific molecular targets can modulate enzyme activities and influence metabolic processes.

Medicine

Research indicates that this compound has therapeutic potential in treating various diseases. Notable areas of investigation include:

- Antimicrobial Activity : Demonstrated effectiveness against several bacterial strains and fungi.

- Anticancer Potential : Exhibits selective inhibition of cancer cell proliferation while sparing healthy cells.

Antimicrobial Study

A study evaluated the antimicrobial efficacy of this compound against pathogens such as Staphylococcus aureus and Candida albicans. The results indicated a broad spectrum of activity with minimum inhibitory concentration (MIC) values ranging from 3.12 to 50 µg/mL.

Anticancer Research

In research focused on prostate cancer cell lines, the compound significantly reduced cell viability and promoted apoptosis through specific signaling pathways associated with cancer progression.

The biological activity of this compound is primarily mediated through:

- Enzyme Modulation : Influences various metabolic pathways.

- Receptor Interaction : Affects signal transduction processes.

- Antioxidant Activity : Preliminary studies suggest it may exhibit antioxidant properties beneficial in oxidative stress-related conditions.

Propiedades

IUPAC Name |

2-(2,4,5-trimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-4-9(3)10(5-8(7)2)6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJKVDNPUSPLQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305630 | |

| Record name | 2,4,5-trimethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3167-01-9 | |

| Record name | NSC171296 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-trimethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.